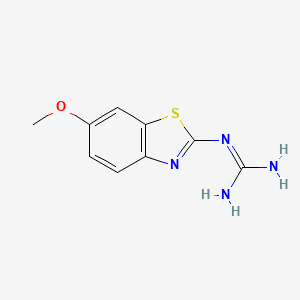
N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine” is a chemical compound with the CAS Number: 86328-45-2. It has a molecular weight of 223.28 . The IUPAC name for this compound is 1-(6-methoxy-1H-1lambda3-benzo[d]thiazol-2-yl)guanidine .
Molecular Structure Analysis
The InChI code for “N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine” is 1S/C9H11N4OS/c1-14-5-2-3-6-7(4-5)15-9(12-6)13-8(10)11/h2-4,15H,1H3,(H4,10,11,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine” is a compound with a molecular weight of 223.28 . It should be stored at a temperature of 28°C .科学的研究の応用
Antimicrobial and Antioxidant Properties
N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine and its derivatives have been extensively researched for their antimicrobial properties. Bhat, Belagali, and Shyamala (2017) synthesized a series of benzothiazole guanidines which displayed significant antimicrobial and antioxidant activity. These compounds demonstrated potent activity against various microorganisms, including Candida albicans and Aspergillus niger, and also exhibited notable antioxidant properties as assessed by DPPH and ABTS assays (Bhat, Belagali, & Shyamala, 2017).
Bioactivity in Flu Treatment
In the realm of bioactivity, derivatives of N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine have shown promise. Liu and Cao (2008) synthesized a series of novel methyl 6-deoxy-6-[N'-alkyl/aryl-N''-(benzothiazol-2-yl)]guanidino-alpha-D-glucopyranosides, which displayed anti-influenza activity, indicating the potential of these compounds in treating flu and related respiratory conditions (Liu & Cao, 2008).
Neuroprotective Potential
Anzini et al. (2010) synthesized and evaluated a series of amidine, thiourea, and guanidine derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole for their neuroprotective properties, potentially useful in brain diseases. Their study revealed that certain compounds significantly attenuated neuronal injury and demonstrated antioxidant properties, highlighting the therapeutic potential of these derivatives in neuroprotection (Anzini et al., 2010).
Anticancer Research
In the field of anticancer research, Dave et al. (2012) synthesized a variety of N-substituted benzothiazolyl amino quinazoline derivatives, which were tested for their in vitro cytotoxic activity. The results indicated that these derivatives are a potential class of anticancer agents, showcasing the compound's relevance in cancer treatment research (Dave et al., 2012).
Corrosion Inhibition
Additionally, benzothiazole derivatives have been studied for their corrosion inhibiting effects. Hu et al. (2016) synthesized two benzothiazole derivatives and evaluated their efficacy as corrosion inhibitors against steel in a 1 M HCl solution. The study demonstrated that these inhibitors offered high inhibition efficiencies, indicating their potential application in protecting metals against corrosion (Hu et al., 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(6-methoxy-1,3-benzothiazol-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-14-5-2-3-6-7(4-5)15-9(12-6)13-8(10)11/h2-4H,1H3,(H4,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHGAVRMSKHICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid](/img/structure/B2593648.png)
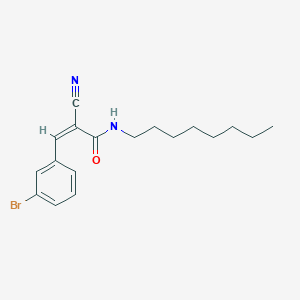
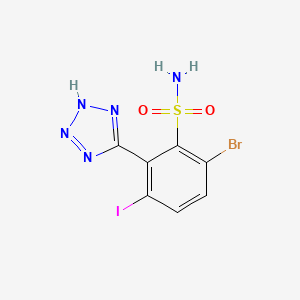

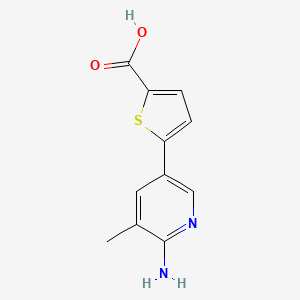
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide](/img/structure/B2593657.png)
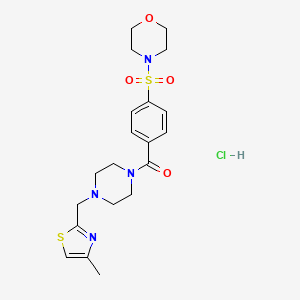
![3-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2593660.png)
![5-Chloro-7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2593661.png)
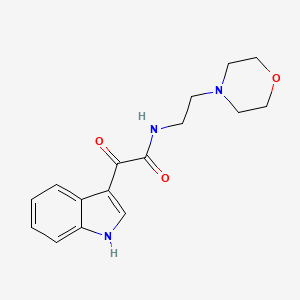
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile](/img/structure/B2593663.png)
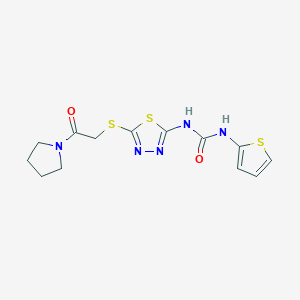
![N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2593667.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2593669.png)